molecular formula C24H20N2O B12899753 2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one CAS No. 61185-87-3

2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one

Cat. No.: B12899753
CAS No.: 61185-87-3
M. Wt: 352.4 g/mol
InChI Key: GWGNEZPARJSGFH-UHFFFAOYSA-N
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Description

2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one is a quinolin-4(1H)-one derivative characterized by a phenyl group at position 2 and an (E)-configured 2-phenylpropylideneamino substituent at position 4. The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive molecules and natural products . This compound’s unique substitutions may influence its electronic properties, solubility, and binding interactions, making it a candidate for applications in drug discovery and materials science.

Properties

CAS No.

61185-87-3

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

2-phenyl-6-(2-phenylpropylideneamino)-1H-quinolin-4-one

InChI

InChI=1S/C24H20N2O/c1-17(18-8-4-2-5-9-18)16-25-20-12-13-22-21(14-20)24(27)15-23(26-22)19-10-6-3-7-11-19/h2-17H,1H3,(H,26,27)

InChI Key

GWGNEZPARJSGFH-UHFFFAOYSA-N

Canonical SMILES

CC(C=NC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol typically involves the condensation of 2-phenylpropylideneamine with 2-phenylquinolin-4-ol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol or toluene. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and substituents of 2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one with analogous compounds:

Compound Name Substituents (Positions) Key Functional Groups Potential Impact on Properties
Target Compound Phenyl (C2), (E)-2-phenylpropylideneamino (C6) Amino, aromatic rings Enhanced π-π interactions, stereospecificity
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Cl (C7), F (C6), cyclopropyl (C1) Halogens, cyclopropyl Increased lipophilicity, metabolic stability
6-Fluoro-7-methylquinolin-4(1H)-one F (C6), CH₃ (C7) Halogen, methyl Improved solubility, steric hindrance
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Ethyl (C1), F (C6), piperazinyl (C7) Piperazine, halogen Enhanced hydrogen bonding, basicity
6-Bromo-2-phenylquinolin-4(1H)-one Br (C6), phenyl (C2) Halogen, aromatic ring Higher molecular weight, altered reactivity

Electronic and Physicochemical Properties

  • The absence of halogens reduces electronegativity compared to fluorinated or brominated analogs .
  • Halogenated Derivatives : Fluorine (e.g., in ) improves metabolic stability and membrane permeability. Bromine (e.g., ) increases molecular weight and may enhance halogen bonding.
  • Piperazinyl Substitution : The piperazine ring in introduces basicity and water solubility, contrasting with the target compound’s hydrophobic phenylpropylidene group.

Biological Activity

2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one, a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an imine group and a quinoline core, making it a subject of interest for further research into its therapeutic applications.

The compound's chemical structure can be represented as follows:

PropertyValue
CAS Number 61185-87-3
Molecular Formula C24H20N2O
Molecular Weight 352.4 g/mol
IUPAC Name 2-phenyl-6-(2-phenylpropylideneamino)-1H-quinolin-4-one
Canonical SMILES CC(C=NC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. Key mechanisms include:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes, leading to cellular apoptosis.
  • Enzyme Inhibition : It inhibits topoisomerases, enzymes crucial for DNA replication and repair, further contributing to its anticancer properties.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation effectively:

CompoundCell LineIC50 (μM)
4-PQ (related)COLO2050.32
H4600.89
2-PQ (analog)Hep3B~0.5

These findings suggest that structural modifications in quinoline derivatives can enhance their efficacy against various cancer types.

Antimicrobial Activity

In addition to anticancer effects, compounds similar to this compound have been investigated for their antimicrobial properties. The ability to disrupt bacterial cell membranes and inhibit DNA synthesis has been noted in several studies.

Study on Anticancer Properties

A study published in Nature examined the effects of quinoline derivatives on multiple cancer cell lines. The results indicated that specific modifications could lead to increased potency against colorectal and lung cancers. The study utilized MTT assays to assess cell viability and confirmed the compound's potential as an effective anticancer agent .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis highlighted how variations in the phenyl and quinoline moieties influence biological activity. For example, the introduction of electron-withdrawing groups at specific positions significantly enhanced the compound's anticancer efficacy while reducing toxicity .

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